molecular formula C7H5F2N3O B1432028 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile CAS No. 1544861-08-6

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile

Cat. No. B1432028
CAS RN: 1544861-08-6
M. Wt: 185.13 g/mol
InChI Key: OHDOCUCIEABPIN-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5F2N3O . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is 1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a powder at room temperature . It has a molecular weight of 184.15 .

Scientific Research Applications

Pharmaceutical Research

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its structure allows for the introduction of fluorine atoms, which can significantly alter the biological activity of pharmaceuticals. The difluoroethoxy group may increase the lipophilicity and metabolic stability of potential medications, making this compound a valuable asset in the design of new therapeutic agents .

Agricultural Chemistry

In the field of agriculture, 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile could be explored for the synthesis of novel agrochemicals. The pyrazine moiety is a common feature in many pesticides and herbicides, and the addition of difluoroethoxy could lead to compounds with enhanced activity and selectivity against agricultural pests .

Material Science

Material scientists might investigate 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile for creating advanced materials. The compound’s ability to act as a ligand to metal ions could be utilized in developing new coordination complexes with unique electronic, magnetic, or catalytic properties .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive nitrile group can undergo various transformations, enabling the synthesis of a wide range of heterocyclic compounds. These synthesized molecules could have applications across different chemical industries, including pharmaceuticals, dyes, and polymers .

Environmental Science

Environmental scientists may use 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile in the study of environmental pollutants. Its structural similarity to certain pyrazine derivatives found in pollutants could make it a standard for calibrating analytical instruments or as a reagent in the degradation studies of environmental contaminants .

Biochemistry

In biochemistry, the compound’s potential to interact with biological macromolecules could be of interest. It might be used to study enzyme inhibition or receptor-ligand interactions, providing insights into the molecular mechanisms of various biological processes .

Analytical Chemistry

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile: could be important in developing analytical methods. Its unique spectral properties might be useful in the development of new chromatographic techniques or as a standard in mass spectrometry to identify similar compounds .

Food Industry

Although not directly used in food, this compound could be involved in research related to food chemistry. For instance, its derivatives might be studied for their sensory properties or as markers in the analysis of food quality and safety .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(2,2-difluoroethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-3-11-5(1-10)2-12-7/h2-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDOCUCIEABPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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